

# Satraplatin in Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Satraplatin**, an orally bioavailable platinum(IV) complex, has been the subject of numerous clinical investigations across a range of malignancies. This guide provides a meta-analysis of key clinical trials, comparing its performance with alternative treatments and elucidating its mechanism of action through detailed experimental data and pathway visualizations.

#### **Efficacy of Satraplatin: A Comparative Overview**

**Satraplatin** has shown activity in various tumor types, with the most robust data coming from trials in castrate-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), and ovarian cancer.

#### **Castrate-Resistant Prostate Cancer (CRPC)**

The landmark Phase III SPARC (**Satraplatin** and Prednisone Against Refractory Cancer) trial evaluated **satraplatin** in combination with prednisone against prednisone alone in patients with metastatic CRPC who had progressed after prior chemotherapy.

Table 1: Efficacy of Satraplatin in the Phase III SPARC Trial for CRPC



| Endpoint                           | Satraplatin +<br>Prednisone                                                                          | Placebo +<br>Prednisone | Hazard Ratio<br>(HR) [95% CI] | p-value    |
|------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------|-------------------------------|------------|
| Progression-Free<br>Survival (PFS) | Not explicitly stated in weeks, but a 33% reduction in risk of progression or death was observed.[1] | 9.7 weeks[2]            | 0.67 [0.57 - 0.77]<br>[1]     | < 0.001[1] |
| Overall Survival<br>(OS)           | 61.3 weeks                                                                                           | 61.4 weeks              | 0.98 [0.84 - 1.15]<br>[1]     | 0.80       |
| >50% PSA<br>Decrease               | 33.3%                                                                                                | 8.7%                    | -                             | 0.046      |
| Time to Pain<br>Progression        | Significantly reduced                                                                                | -                       | 0.64 [0.51 - 0.79]            | < 0.001    |

An earlier, prematurely terminated Phase III trial also showed a significant improvement in PFS for the **satraplatin** plus prednisone arm (5.2 months) compared to prednisone alone (2.5 months).

#### **Non-Small Cell Lung Cancer (NSCLC)**

Phase II trials have explored **satraplatin**'s efficacy in NSCLC, both as a single agent and in combination therapy.

Table 2: Efficacy of Satraplatin in Phase II NSCLC Trials



| Trial                          | Treatment Arm               | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(ORR + SD) | Median Time<br>to Progression |
|--------------------------------|-----------------------------|-------------------------------------|---------------------------------------|-------------------------------|
| NCT00278141                    | Satraplatin +<br>Paclitaxel | 17%                                 | 59%                                   | 4 months                      |
| NCT00278141<br>(final results) | Satraplatin +<br>Paclitaxel | 21%                                 | 45%                                   | 4.2 months                    |
| Unnamed Phase                  | Satraplatin<br>monotherapy  | No sustained objective responses    | 46% (Stable<br>Disease)               | -                             |

#### **Ovarian Cancer**

A randomized Phase II trial compared **satraplatin** to standard platinum agents in patients with relapsed ovarian cancer.

Table 3: Efficacy of Satraplatin in a Phase II Relapsed Ovarian Cancer Trial

| Treatment Arm            | Objective Response Rate (ORR) |  |
|--------------------------|-------------------------------|--|
| Satraplatin              | 35%                           |  |
| Cisplatin or Carboplatin | 35%                           |  |

### **Safety and Tolerability Profile**

Across multiple clinical trials, **satraplatin** has demonstrated a manageable safety profile, distinct from that of intravenous platinum analogs.

Table 4: Common Adverse Events (Grade 3/4) Associated with Satraplatin



| Adverse Event     | Satraplatin + Paclitaxel<br>(NSCLC) | Satraplatin Monotherapy<br>(General) |
|-------------------|-------------------------------------|--------------------------------------|
| Hematological     |                                     |                                      |
| Neutropenia       | 41%                                 | 19.6%                                |
| Thrombocytopenia  | 29%                                 | 29.8%                                |
| Leukopenia        | 21%                                 | -                                    |
| Lymphocytopenia   | -                                   | 64.7%                                |
| Non-Hematological |                                     |                                      |
| Infection         | 29%                                 | -                                    |
| Nausea            | 17%                                 | Common, generally mild               |
| Vomiting          | 17%                                 | Common, generally mild               |
| Anorexia          | 13%                                 | -                                    |
| Hyperglycemia     | 13%                                 | -                                    |
| Fatigue           | 8%                                  | -                                    |
| Diarrhea          | -                                   | Common, generally mild               |

Notably, **satraplatin** is not associated with the significant neurotoxicity, ototoxicity, or nephrotoxicity commonly observed with cisplatin. The primary dose-limiting toxicities are myelosuppression (neutropenia and thrombocytopenia) and diarrhea.

## Experimental Protocols of Key Clinical Trials SPARC Phase III Trial (CRPC)

- Design: A multinational, double-blind, randomized, placebo-controlled trial involving 950 patients with metastatic CRPC who had progressed after one prior chemotherapy regimen.
- Treatment Arms:



- Satraplatin (80 mg/m²) administered orally once daily on days 1 to 5 of a 35-day cycle,
  plus prednisone (5 mg) taken orally twice daily.
- Placebo administered orally on the same schedule as satraplatin, plus prednisone (5 mg)
  taken orally twice daily.
- Primary Endpoints: Progression-free survival and overall survival.
- Key Assessments: Disease progression was adjudicated by an independent expert review committee based on radiological scans. Prostate-specific antigen (PSA) levels and pain progression were also monitored.

#### Phase II Trial in NSCLC (NCT00278141)

- Design: A single-center, community-based, open-label Phase II trial.
- Patient Population: Patients with newly diagnosed, unresectable stage IIIB/IV NSCLC.
- Treatment: **Satraplatin** (80 mg/m², later amended to 70 mg/m²) administered orally on days 1-5 and paclitaxel (200 mg/m²) administered intravenously on day 1, every 28 days for a maximum of 6 cycles.
- Primary Endpoint: Objective response rate.
- Assessments: Patients were restaged every 8 weeks to evaluate response to treatment.

#### **Mechanism of Action and Signaling Pathways**

**Satraplatin** is a prodrug that is metabolized in the body to its active form, JM118. The cytotoxic effects of **satraplatin** are mediated through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Multinational, double-blind, phase III study of prednisone and either satraplatin or placebo in patients with castrate-refractory prostate cancer progressing after prior chemotherapy: the SPARC trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 trial and pharmacokinetic study of the oral platinum analog satraplatin in children and young adults with refractory solid tumors including brain tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Satraplatin in Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1681480#a-meta-analysis-of-clinical-trials-involving-satraplatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com